![molecular formula C18H17N B14208209 [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile CAS No. 823227-98-1](/img/structure/B14208209.png)
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile: is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a dec-3-ene-1,5-diyn-1-yl group and an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile typically involves multi-step organic reactions. One common method includes the coupling of a phenylacetylene derivative with a suitable nitrile precursor under specific conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Wirkmechanismus
The mechanism of action of [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetylene
- [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]amine
- [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]alcohol
Uniqueness
Compared to similar compounds, [3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile is unique due to the presence of the acetonitrile group. This functional group imparts distinct chemical properties, such as increased polarity and reactivity, which can be advantageous in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and materials scientists. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Eigenschaften
CAS-Nummer |
823227-98-1 |
|---|---|
Molekularformel |
C18H17N |
Molekulargewicht |
247.3 g/mol |
IUPAC-Name |
2-(3-dec-3-en-1,5-diynylphenyl)acetonitrile |
InChI |
InChI=1S/C18H17N/c1-2-3-4-5-6-7-8-9-11-17-12-10-13-18(16-17)14-15-19/h7-8,10,12-13,16H,2-4,14H2,1H3 |
InChI-Schlüssel |
GTWRMQHOYHYCAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#CC=CC#CC1=CC=CC(=C1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


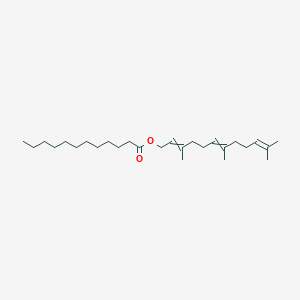
![Benzoic acid, 4-[3-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)propyl]-](/img/structure/B14208131.png)
![L-Leucyl-D-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14208139.png)
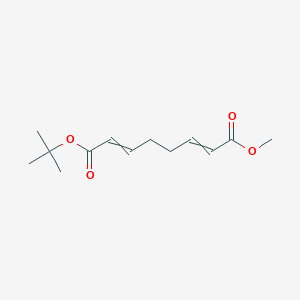
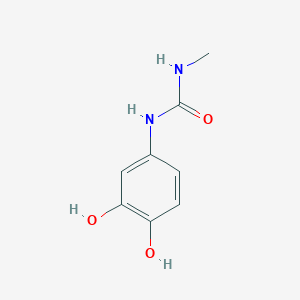
![6-Methyl-N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]pyridin-2-amine](/img/structure/B14208157.png)
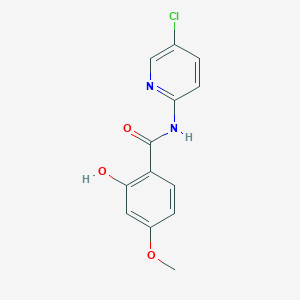
![2,4-Dichloro-6-[(4-methoxyphenyl)methyl]pyrimidine](/img/structure/B14208168.png)
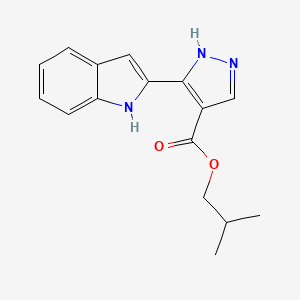
![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)
![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)
![Silane, triethyl[(1,2,2-trimethyl-1-phenylpropyl)dioxy]-](/img/structure/B14208194.png)

